molecular formula C18H15NO4S2 B12153608 (5Z)-5-(2,4-dimethoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(2,4-dimethoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12153608
M. Wt: 373.4 g/mol
InChI Key: HYXZWLMMWIZLIP-PXNMLYILSA-N
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Description

(5Z)-5-(2,4-dimethoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring, makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2,4-dimethoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 3-hydroxyphenylthiosemicarbazide under acidic or basic conditions. The reaction is followed by cyclization to form the thiazolidinone ring. Common solvents used in this synthesis include ethanol, methanol, or acetic acid, and the reaction is often carried out at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2,4-dimethoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Potential use as a lead compound in drug development for treating infections, inflammation, and cancer.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-5-(2,4-dimethoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s biological activity is often attributed to its ability to inhibit enzyme activity, bind to receptors, or interfere with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazolidinones: A broad class of compounds with diverse biological activities.

Uniqueness

(5Z)-5-(2,4-dimethoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific substitution pattern and the presence of both methoxy and hydroxy groups on the aromatic rings. This structural uniqueness may contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H15NO4S2

Molecular Weight

373.4 g/mol

IUPAC Name

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(3-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15NO4S2/c1-22-14-7-6-11(15(10-14)23-2)8-16-17(21)19(18(24)25-16)12-4-3-5-13(20)9-12/h3-10,20H,1-2H3/b16-8-

InChI Key

HYXZWLMMWIZLIP-PXNMLYILSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)O)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)O)OC

Origin of Product

United States

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